molecular formula C11H20O3 B012843 Ethyl 7-oxononanoate CAS No. 104092-78-6

Ethyl 7-oxononanoate

Cat. No. B012843
M. Wt: 200.27 g/mol
InChI Key: HXNARZJMTUBIIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 7-oxononanoate involves multiple steps, including esterification, cyclohexylation, and hydrogenation processes. For instance, ethyl 7-chloro-2-oxoheptylate, a related compound, is synthesized through a multi-step process starting from ethyl 2,2-diethoxyacetate, leading to the formation of ethyl 1,3-dithiane-2-carboxylate, and subsequently yielding the title product through oxidation and alkylation steps, achieving a higher total yield due to process optimizations (Chen Xin-zhi, 2006).

Molecular Structure Analysis

The molecular structure of compounds akin to ethyl 7-oxononanoate has been elucidated using techniques such as X-ray crystallography. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was determined, highlighting intramolecular hydrogen bonding and the significance of intermolecular interactions in the crystalline state (I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 7-oxononanoate and related compounds undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate demonstrates the process's sensitivity to reaction conditions, yielding high enantiomeric excesses and highlighting the compound's reactivity towards selective hydrogenation (Qinghua Meng, Lufeng Zhu, & Zhaoguo Zhang, 2008).

Physical Properties Analysis

The physical properties of ethyl 7-oxononanoate derivatives are influenced by their molecular structure, as observed in their polymerization behaviors and microstructural characteristics. The copolymerization of ethylene with 1,7-octadiene, for example, results in polymers with specific vinyl-bond content and branching patterns, demonstrating the impact of molecular structure on physical properties (Deborah M. Sarzotti et al., 2005).

Chemical Properties Analysis

The chemical properties of ethyl 7-oxononanoate and its analogs are characterized by their reactivity in various chemical environments. Solvent-free synthesis methods have been explored for related compounds, showcasing their potential as corrosion inhibitors and highlighting the relationship between molecular structure and chemical reactivity (H. M. El-Lateef, Zeinab A. Abdallah, & M. S. Ahmed, 2019).

properties

IUPAC Name

ethyl 7-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNARZJMTUBIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645667
Record name Ethyl 7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxononanoate

CAS RN

104092-78-6
Record name Ethyl 7-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Brockman Jr, PF Fabio - Journal of the American Chemical …, 1957 - ACS Publications
… 6oxoóctanoate,10 81.8% yield, bp 125-131 at 14mm., «20D 1.4337 to 1.4342; methyl 5-oxoheptanoate,6 84.2%, bp 108-119 at 12.3 mm., m2d 1.4308 to 1.4327; ethyl 7oxononanoate,7 …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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